2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

Description

Chemical Identity and Nomenclature

The systematic nomenclature of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid reflects its complex molecular architecture incorporating multiple functional groups within a heterocyclic framework. The International Union of Pure and Applied Chemistry designation identifies this compound as 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, emphasizing the positioning of the tert-butoxycarbonyl protective group at the 2-position of the benzothiazole ring system. The Chemical Abstracts Service registry number 225525-50-8 provides a unique identifier for this specific molecular entity, facilitating accurate identification across chemical databases and literature. Alternative nomenclature systems recognize this compound through various synonyms including 2-N-tert-butoxycarbonylaminobenzothiazole-6-carboxylic acid and 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid, reflecting different conventions for expressing the protective group attachment.

The molecular descriptor language systems employ specific codes to represent the compound's structure digitally. The Simplified Molecular Input Line Entry System notation records the structure as a standardized linear format, while the International Chemical Identifier provides a unique string representation enabling computational analysis and database searching. The International Chemical Identifier Key serves as a condensed hash of the full identifier, facilitating rapid database queries and structural comparisons. These nomenclature systems collectively ensure precise communication of the compound's identity across diverse research contexts and international scientific communities.

Structural Features and Molecular Properties

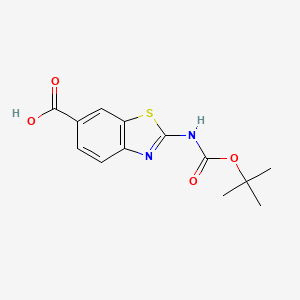

The molecular architecture of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid encompasses a benzothiazole heterocyclic core with strategically positioned functional groups that define its chemical behavior. The compound exhibits a molecular formula of C₁₃H₁₄N₂O₄S, corresponding to a precise molecular weight of 294.33 grams per mole. The benzothiazole ring system consists of a benzene ring fused to a thiazole heterocycle, creating a rigid planar framework that influences the compound's electronic properties and intermolecular interactions. The 6-position carboxylic acid group provides acidic functionality with a predicted acid dissociation constant value of 3.70 ± 0.30, indicating moderate acidity suitable for various synthetic transformations.

The tert-butoxycarbonyl protective group attached at the 2-position represents a bulky substituent that significantly influences the compound's steric profile and chemical reactivity. This protective group consists of a tert-butyl moiety connected through a carbamate linkage, providing stability under basic conditions while remaining cleavable under acidic treatment. The compound's predicted density of 1.416 grams per cubic centimeter reflects the compact packing of atoms within the molecular structure. Physical characterization reveals the compound exists as a white to light brown powder with a melting point range of 245-251 degrees Celsius, indicating substantial intermolecular interactions and crystalline stability.

Table 1: Fundamental Molecular Properties

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces back to early investigations of heterocyclic compounds, with the benzothiazole core structure first synthesized in the late nineteenth century through condensation reactions of aniline derivatives with carbon disulfide. The benzothiazole-6-carboxylic acid framework represents a significant milestone in this chemical lineage, as documented by its Chemical Abstracts Service number 3622-35-3 and molecular formula C₈H₅NO₂S. This parent compound serves as a fundamental building block for more complex derivatives, including the tert-butoxycarbonyl-protected variants that emerged with the advancement of protective group chemistry in the mid-twentieth century. The introduction of tert-butoxycarbonyl protection strategies revolutionized amino acid and peptide synthesis, leading to the application of these methods to benzothiazole chemistry.

Research publications from the early 2000s demonstrate the systematic exploration of tert-butoxycarbonyl-protected benzothiazole derivatives for pharmaceutical applications. European Journal of Medicinal Chemistry and Bioorganic and Medicinal Chemistry Letters documented extensive studies on these compounds, establishing structure-activity relationships and synthetic methodologies. The evolution of benzothiazole chemistry reflects broader trends in heterocyclic chemistry, where the combination of aromatic stability with heteroatom functionality creates versatile synthetic intermediates. Contemporary research continues to build upon these historical foundations, exploring new applications and synthetic approaches that leverage the unique properties of benzothiazole scaffolds.

Significance in Chemical Research

The research significance of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid stems from its dual functionality as both a protected amino derivative and a carboxylic acid-containing heterocycle. This combination enables orthogonal synthetic strategies where the tert-butoxycarbonyl group provides temporary protection of the amino functionality while the carboxylic acid group participates in coupling reactions and esterification processes. The compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of complex molecules requiring selective functional group manipulation. Research applications span medicinal chemistry, where benzothiazole derivatives demonstrate diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.

The compound's utility in chemical research extends to its role as a building block for more elaborate molecular architectures. The carboxylic acid functionality enables amide bond formation through standard peptide coupling protocols, while the protected amino group can be selectively deprotected to reveal reactive amine functionality for further derivatization. This strategic combination of functional groups makes the compound particularly valuable in combinatorial chemistry approaches and library synthesis efforts. Contemporary research continues to explore novel applications of this compound in materials science, where benzothiazole derivatives contribute to the development of fluorescent probes, organic semiconductors, and coordination complexes.

Table 2: Research Applications and Functional Utility

| Application Area | Specific Use | Functional Group Involved |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Both carboxylic acid and protected amine |

| Peptide Chemistry | Building block for modified peptides | Carboxylic acid for coupling |

| Protective Group Chemistry | Selective amine protection strategy | tert-butoxycarbonyl group |

| Heterocyclic Chemistry | Benzothiazole core modification | Entire molecular framework |

| Materials Science | Fluorescent probe development | Benzothiazole aromatic system |

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAATCOHUYHORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373519 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225525-50-8 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225525-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225525-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid typically involves the following steps:

Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.

Introduction of the Boc Protecting Group: The amino group on the benzo[d]thiazole core is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.

Carbodiimides (e.g., EDC, DCC): Used for the activation of the carboxylic acid group in coupling reactions.

Major Products Formed

Amides: Formed through coupling reactions with amines.

Esters: Formed through coupling reactions with alcohols.

Deprotected Amines: Formed through the removal of the Boc protecting group.

Scientific Research Applications

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid has various applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with its molecular target, such as an enzyme or receptor, to exert its biological effect .

Comparison with Similar Compounds

Key Observations :

- Protecting Group Stability : The Boc group in the target compound offers superior stability under acidic conditions compared to the acetamido group, which is prone to hydrolysis in acidic or basic environments . This makes the Boc derivative preferable in syntheses requiring acid-mediated steps.

- Solubility : The bulky Boc group enhances lipophilicity, improving solubility in organic solvents, whereas the acetamido analog may exhibit mixed solubility due to its polar amide group.

- Reactivity: The free amine in 2-amino-4-benzothiazole-6-carboxylic acid allows direct functionalization but limits its utility in multi-step syntheses without protection .

This compound

Boc Protection : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Cyclization : Formation of the benzothiazole core using thiocyanate reagents (e.g., KSCN/Br₂ in acetic acid) .

Deprotection/Hydrolysis : Selective hydrolysis of ester groups to yield the carboxylic acid functionality .

2-Acetamidobenzo[d]thiazole-6-carboxylic acid

Reduction : Nitro intermediates reduced with SnCl₂ under ultrasound irradiation (85% yield).

Acetylation : Amine protection with acetic anhydride (78% yield).

Ester Hydrolysis : Base-mediated hydrolysis to carboxylic acid (98% yield) .

Reactivity Comparison :

- The Boc-protected amine resists cleavage during acid-catalyzed reactions (e.g., TFA treatment), whereas the acetamido group is susceptible to hydrolysis under similar conditions.

- Both compounds undergo decarboxylation at elevated temperatures, but the Boc derivative exhibits greater thermal stability due to steric shielding .

Research Findings and Future Perspectives

Recent studies highlight the Boc derivative’s utility in synthesizing BTK (Bruton’s tyrosine kinase) inhibitors , where its stability under acidic conditions permits sequential deprotection and coupling . In contrast, the acetamido analog’s shorter synthesis route (e.g., 5 steps vs. 7 for Boc) makes it cost-effective for high-throughput applications .

Biological Activity

Chemical Structure and Properties

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid is a compound characterized by the molecular formula C₁₃H₁₄N₂O₄S and a molecular weight of approximately 294.33 g/mol. It features a benzothiazole moiety, which is a fused ring structure comprising both benzene and thiazole rings. The tert-butyloxycarbonyl (Boc) protecting group on the amino group enhances its utility in organic synthesis, particularly in peptide synthesis where it can be selectively removed under mild acidic conditions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily due to its potential as a therapeutic agent. The compound's structure suggests it could act on multiple biological targets, making it a candidate for drug development.

Key Biological Activities:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of several enzymes, which may contribute to its therapeutic effects against diseases such as cancer and inflammation .

- Antiproliferative Effects: Preliminary studies indicate that compounds related to benzothiazoles exhibit antiproliferative properties against various cancer cell lines, suggesting that this compound may have similar effects .

- Calcium Channel Modulation: Some derivatives of benzothiazoles have been reported to act as calcium channel antagonists, which could be relevant for cardiovascular applications .

Research Findings and Case Studies

1. Synthesis and Evaluation of Biological Activity

Recent studies have synthesized various analogs of benzothiazoles, including this compound, to evaluate their biological activities. For instance, researchers have focused on the antiproliferative effects of these compounds against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls .

2. Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Pathway Analysis: Investigating how the compound influences cellular pathways related to disease progression.

3. Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Aminobenzothiazole-6-carboxylic acid | C₈H₆N₂O₂S | Lacks Boc protection; simpler structure | Moderate antiproliferative activity |

| Benzothiazole-2-carboxylic acid | C₉H₇N₁O₂S | No amino group; used in similar applications | Limited enzyme inhibition |

| 4-Aminobenzothiazole | C₉H₈N₂S | Amino group at different position | Stronger enzyme inhibition |

This comparative analysis highlights how the presence of the Boc group in this compound enhances its reactivity and potential biological applications compared to its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on a benzothiazole scaffold, followed by carboxylation at the 6-position. Key intermediates (e.g., 2-amino-4-benzothiazole derivatives) are characterized via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. For example, molecular weight validation (294.33 g/mol) aligns with theoretical calculations . Post-synthetic modifications, such as deprotection of the Boc group, require monitoring by HPLC to assess reaction completion.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., Boc-group methyl protons at ~1.4 ppm), while -NMR confirms carbonyl carbons (e.g., Boc carbonyl at ~155 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 295.3) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a NIOSH-approved N95 respirator if airborne dust is generated .

- Engineering Controls : Perform reactions in a fume hood to minimize inhalation risks. Avoid open handling near ignition sources due to potential decomposition products (e.g., carbon oxides) .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C in a desiccator. The Boc group is moisture-sensitive, and degradation can occur if exposed to humid conditions. Avoid proximity to strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can this compound serve as a building block in designing kinase inhibitors or antimicrobial agents?

- Methodological Answer : The benzothiazole core is a privileged scaffold in medicinal chemistry. For example:

- Kinase Inhibitors : The carboxylic acid group at position 6 enables conjugation to pharmacophores via amide coupling. In silico docking studies (e.g., using AutoDock Vina) can predict binding affinity to ATP-binding pockets .

- Antimicrobial Agents : Structural analogs (e.g., 2-aminobenzothiazoles) have shown activity against Mycobacterium tuberculosis. Bioisosteric replacement of the Boc group with acyl moieties may enhance membrane permeability .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies between expected and observed NMR signals often arise from tautomerism or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings.

- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms affecting spectral profiles.

- Control Experiments : Compare spectra with Boc-deprotected analogs to isolate signal contributions .

Q. What strategies optimize the coupling efficiency of this compound in peptide synthesis?

- Methodological Answer :

- Activation Reagents : Use HATU or EDCI/HOBt for carboxylate activation, minimizing racemization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility. Monitor reaction progress via LC-MS to detect premature deprotection.

- Temperature Control : Maintain 0–4°C during coupling to suppress side reactions .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, releasing tert-butanol and CO. Monitor by TLC (silica gel, ethyl acetate/hexane).

- Basic Conditions (pH >10) : The carboxylic acid group may undergo saponification, forming a carboxylate salt. Stability assays (e.g., 24-hour exposure in NaOH) followed by HPLC quantify degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.